What is the chemical structure of vinamidine-hydroxide sulfate?
What is the chemical structure of vinamidine-hydroxide sulfate?
An In-Depth Technical Guide on Secovincaleukoblastine Derivatives in Drug Development
Executive Summary
Catharanthus roseus (Madagascar periwinkle) is the biological source of the vinca alkaloids, a class of bisindole compounds that have revolutionized oncology. While parent drugs like vinblastine and vincristine are potent antimitotic agents, their complex, rigid structures are highly susceptible to oxidative degradation. Vinamidine-hydroxide sulfate (also known as 3'R-hydroxycatharinine sulfate) is a critical secovincaleukoblastine derivative resulting from the oxidative cleavage of the catharanthine D'-ring[1][2]. For drug development professionals, understanding its structural identity, mechanistic origins, and analytical quantification is paramount for ensuring the stability, safety, and efficacy of vinca alkaloid active pharmaceutical ingredients (APIs).
Structural Elucidation & Chemical Identity
The core scaffold of vinamidine-hydroxide sulfate is characterized by a massive structural rearrangement compared to its parent compounds. The molecule consists of an intact vindoline lower monomer linked to a heavily modified catharanthine upper monomer[1].
The Causality of Structural Inactivity: In active vinca alkaloids, the intact, rigid bisindole framework acts as a wedge that binds to the interface between α- and β-tubulin, preventing microtubule polymerization. In vinamidine-hydroxide, the oxidative cleavage of the C4'-C5' bond opens the D'-ring (piperidine ring), forming a 4',5'-dioxo-secovincaleukoblastine framework[1][2]. This cleavage converts the basic piperidine nitrogen into a neutral formyl/amide moiety. The resulting loss of structural rigidity and altered spatial geometry completely abolishes its tubulin-binding affinity, rendering the molecule biologically inactive[2].
Table 1: Physicochemical Profile of Vinamidine-Hydroxide Sulfate
| Property | Value |
| IUPAC Name | (3'R)-4'-Deoxy-3'-hydroxy-4',5'-dioxo-4',5'-secovincaleukoblastine sulfate |
| Common Synonyms | 3'R-Hydroxyvinamidine; 3'R-Hydroxycatharinine[3] |
| Molecular Formula (Sulfate) | C₄₆H₅₈N₄O₁₅S (Base: C₄₆H₅₆N₄O₁₁ · H₂SO₄)[4] |
| Molecular Weight (Sulfate) | 939.0 g/mol [4] |
| Monoisotopic Mass | 938.36 Da[4] |
| Parent Compounds | Vinblastine, Leurosine, 3',4'-Dehydrovinblastine[1][4] |
| Pharmacological Activity | Inactive (Tubulin binding abolished)[2] |
Mechanistic Origins: The Oxidative Cleavage Pathway
The synthesis and natural degradation pathway to 3'R-hydroxyvinamidine (the free base of the sulfate salt) is driven by oxidative stress on the electron-rich bisindole core. Kutney et al. demonstrated that potassium permanganate (KMnO₄) oxidation of leurosine or 3',4'-dehydrovinblastine directly yields 3'R-hydroxyvinamidine by cleaving the D'-ring[1]. This mechanism is highly relevant during the shelf-life degradation of formulated vinca APIs, where trace peroxides or environmental oxygen can trigger identical cleavage pathways.
Oxidative cleavage pathway of bisindole alkaloids yielding vinamidine-hydroxide sulfate.
Experimental Protocols: Self-Validating Analytical Characterization
Regulatory guidelines (such as ICH Q3A/Q3B) mandate the rigorous monitoring of API degradation products. Because vinamidine-hydroxide sulfate is an inactive degradant, its accurate quantification is essential for determining the shelf-life of vinblastine formulations.
To ensure absolute trustworthiness, the following LC-MS/MS protocol employs a self-validating isotope dilution strategy using Vinamidine-d3-hydroxide Sulfate [5]. By utilizing a stable isotope-labeled internal standard (SIL-IS), any systemic errors introduced during sample extraction, matrix effects, or ion suppression in the MS source affect both the analyte and the IS equally. This physical causality inherently cancels out quantification errors, creating a self-validating analytical system.
Step-by-Step Methodology: LC-MS/MS Quantification
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Sample Preparation & Isotope Spiking :
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Reconstitute the API sample in a methanol/water mixture (50:50, v/v).
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Spike the sample with a known, precise concentration of Vinamidine-d3-hydroxide Sulfate (SIL-IS)[5].
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Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes to pellet any insoluble particulates.
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Chromatographic Separation (UHPLC) :
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Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A : 10 mM ammonium acetate buffer (pH 4.5). Causality note: The specific pH maintains the ionization of the vindoline nitrogen while suppressing secondary interactions with residual silanols on the column.
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Mobile Phase B : Acetonitrile.
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Gradient : 20% B to 80% B over 8 minutes.
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Mass Spectrometric Detection (ESI-MS/MS) :
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Mode : Positive Electrospray Ionization (ESI+).
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MRM Transitions : Monitor the protonated precursor ion[M+H]⁺ at m/z 841.4 for the unlabeled free base[4] and m/z 844.4 for the d3-labeled IS[5].
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Product Ion : Monitor the m/z 456 fragment, which corresponds to the intact vindoline monomer cleaved from the upper secovincaleukoblastine half.
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Data Validation :
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Calculate the peak area ratio of m/z 841.4 to m/z 844.4. The linear regression of this ratio against a calibration curve provides absolute quantification independent of matrix effects.
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Self-validating LC-MS/MS analytical workflow using a stable isotope-labeled internal standard.
Pharmacological Relevance & Drug Development Implications
In the context of modern drug development, vinamidine-hydroxide sulfate is primarily utilized as a highly characterized reference material and analytical standard[6]. Because the D'-ring cleavage results in a nearly complete loss of biological activity[2], detecting elevated levels of this compound in a pharmaceutical batch indicates significant API degradation and a corresponding drop in therapeutic potency. Consequently, commercial suppliers provide this compound with detailed Structure Elucidation Reports (SER) to support Abbreviated New Drug Applications (ANDA) and stability profiling of generic vinblastine and vincristine products[3][4][6].
References
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Kutney, J. P., Balsevich, J., & Worth, B. R. (1979). Total synthesis of indole and dihydroindole alkaloids. XVII. The total synthesis of catharine and vinamidine (catharinine). Canadian Journal of Chemistry. Available at:[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 171381316, Vinamidine-hydroxide Sulfate. Available at:[Link]
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Chen, J. et al. Novel tubulin-interacting agents: a tale of Taxus brevifolia and Catharanthus roseus-based drug discovery. Available at: [Link]
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BioOrganics. Vinamidine-hydroxide Sulfate. Available at:[Link]
Sources
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- 3. BioOrganics [bioorganics.biz]
- 4. Vinamidine-hydroxide Sulfate | C46H58N4O15S | CID 171381316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Buy Online TRC - Vinamidine-hydroxide Sulfate | LGC Standards [lgcstandards.com]
